5-PROPYL-2-{[(THIOPHEN-2-YL)METHYL]AMINO}-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-ONE
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Overview
Description
5-PROPYL-2-{[(THIOPHEN-2-YL)METHYL]AMINO}-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-ONE is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is characterized by its unique structure, which includes a triazole ring fused to a pyrimidine ring, with additional substituents such as a propyl group and a thiophen-2-ylmethylamino group. These structural features contribute to its diverse chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-PROPYL-2-{[(THIOPHEN-2-YL)METHYL]AMINO}-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-ONE typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving enaminonitriles and benzohydrazides under microwave irradiation.
Formation of the Pyrimidine Ring: The pyrimidine ring can be constructed through the condensation of appropriate precursors, such as aminopyrimidines, with suitable reagents under reflux conditions.
Introduction of Substituents: The propyl group and thiophen-2-ylmethylamino group can be introduced through nucleophilic substitution reactions using appropriate alkylating agents and thiophen-2-ylmethylamine.
Industrial Production Methods
Industrial production of this compound may involve scaling up the above synthetic routes using continuous flow reactors and optimizing reaction conditions to ensure high efficiency and yield. The use of microwave-assisted synthesis can also be advantageous for industrial applications due to its rapid and efficient nature .
Chemical Reactions Analysis
Types of Reactions
5-PROPYL-2-{[(THIOPHEN-2-YL)METHYL]AMINO}-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-ONE undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as solvent.
Substitution: Alkylating agents, thiophen-2-ylmethylamine, dimethylformamide as solvent.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted derivatives with various functional groups .
Scientific Research Applications
5-PROPYL-2-{[(THIOPHEN-2-YL)METHYL]AMINO}-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-ONE has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-PROPYL-2-{[(THIOPHEN-2-YL)METHYL]AMINO}-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-ONE involves:
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with a similar structure but different substituents.
Pyrido[2,3-d]pyrimidin-5-one: A compound with a pyrimidine ring fused to a pyridine ring, exhibiting different biological activities.
1,2,4-Triazolo[1,5-a]pyridine: A compound with a triazole ring fused to a pyridine ring, used in various medicinal applications.
Uniqueness
5-PROPYL-2-{[(THIOPHEN-2-YL)METHYL]AMINO}-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-ONE is unique due to its specific substituents, which confer distinct chemical and biological properties. Its ability to selectively inhibit CDK2 and induce apoptosis in cancer cells sets it apart from other similar compounds .
Properties
IUPAC Name |
5-propyl-2-(thiophen-2-ylmethylamino)-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5OS/c1-2-4-9-7-11(19)18-13(15-9)16-12(17-18)14-8-10-5-3-6-20-10/h3,5-7H,2,4,8H2,1H3,(H2,14,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPRSPNCQUJKCFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)N2C(=N1)N=C(N2)NCC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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